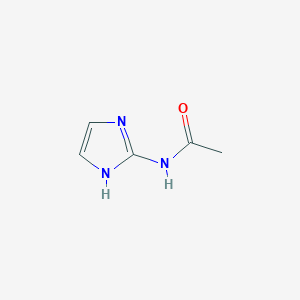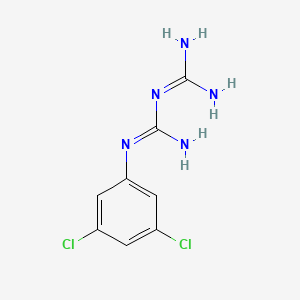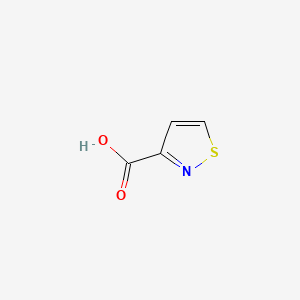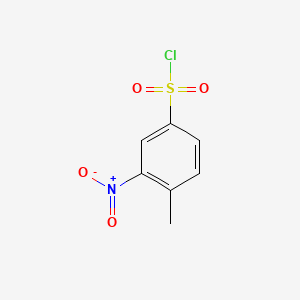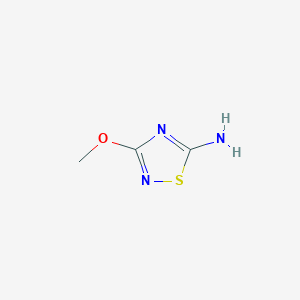
3-Methoxy-1,2,4-thiadiazol-5-amine
Overview
Description
3-Methoxy-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C3H5N3OS. Its average mass is 131.156 Da and its mono-isotopic mass is 131.015335 Da .
Synthesis Analysis
There are several studies on the synthesis of compounds similar to this compound. For instance, a study on the synthesis of (Z)-2-(5-Amino-1,2,4-thiadizol-3-yl)-2-(methoxyimino)acetic Acid was published in the Russian Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For instance, a study published in the Journal of Medicinal Chemistry discussed the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, a study published in MDPI discussed the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Physical And Chemical Properties Analysis
This compound has a melting point of 172-173 °C. Its density is 1.4±0.1 g/cm3 and its boiling point is 254.0±23.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.1±3.0 kJ/mol .Scientific Research Applications
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to 3-Methoxy-1,2,4-thiadiazol-5-amine, have shown significant antiproliferative and antimicrobial properties. Certain compounds in this category have demonstrated DNA protective ability and strong antimicrobial activity against specific strains like S. epidermidis. Moreover, they exhibit cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, indicating potential for use in chemotherapy (Gür et al., 2020).
Synthesis and Reactivity : Research dating back to 1976 explores the preparation and reactions of thiadiazolines, which are structurally related to this compound. This includes their synthesis through reactions involving potassium ethoxythiocarbonylcyanamide and their subsequent reactivity with aliphatic amines, leading to the formation of various heterocyclic compounds (Fuchigami, Nonaka, & Odo, 1976).
Muscarinic Activities : A study on 1,2,4-thiadiazoles, which are chemically related to the compound , investigated their receptor-binding affinity and efficacy as muscarinic ligands. This research is crucial for understanding the pharmacological potential of these compounds (Macleod et al., 1990).
Photodynamic Therapy for Cancer Treatment : New derivatives of 1,3,4-thiadiazole have been synthesized and characterized for use in photodynamic therapy. These compounds show promising properties as photosensitizers, making them potentially useful in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition : The 1,3,4-thiadiazole derivatives have also been investigated as corrosion inhibitors for metals like mild steel in acidic environments. Their effectiveness in protecting against corrosion has been demonstrated through various experimental techniques (Attou et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity .
Mode of Action
It’s known that the methoxy group substitution can influence the activity of 1,3,4-thiadiazole derivatives .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can have antimicrobial effects , suggesting they may interact with biochemical pathways related to microbial growth and survival.
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity , suggesting that they may inhibit microbial growth.
Biochemical Analysis
Biochemical Properties
3-Methoxy-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, this compound exhibits binding affinity towards DNA, suggesting its potential role in modulating gene expression and DNA replication processes . The nature of these interactions is primarily based on hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to its target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and DNA, through hydrogen bonding and van der Waals interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, leading to alterations in pH regulation and fluid balance . Additionally, this compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-methoxy-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCUUWVUOCZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310728 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98022-43-6 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98022-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



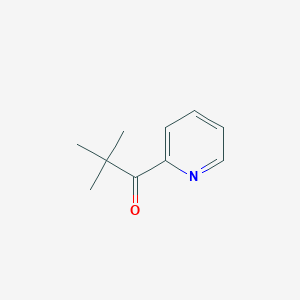
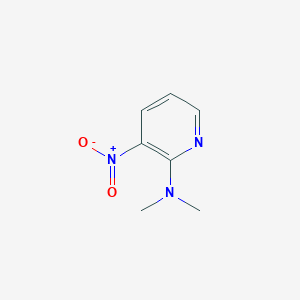
![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)
